molecular formula C12H15BrClN B13616149 7-Bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1'-cyclopropane]hydrochloride

7-Bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1'-cyclopropane]hydrochloride

Cat. No.: B13616149
M. Wt: 288.61 g/mol
InChI Key: IMJUFBGAUCTYAC-UHFFFAOYSA-N
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Description

7-Bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1’-cyclopropane]hydrochloride is a complex organic compound with a unique spiro structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1’-cyclopropane]hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 1,2,3,4-tetrahydro-1-benzazepine, followed by cyclization to form the spiro compound. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are typically carried out in an organic solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1’-cyclopropane]hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation with KMnO4 can produce a ketone .

Scientific Research Applications

7-Bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1’-cyclopropane]hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Chemical Probes: It serves as a chemical probe to study various biochemical pathways and mechanisms.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1’-cyclopropane]hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the spiro structure play crucial roles in its binding affinity and selectivity. The compound may modulate the activity of its targets by acting as an agonist or antagonist, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride
  • 7-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclopropane] hydrochloride
  • 7-Bromo-3,4-dihydronaphthalen-1(2H)-one

Uniqueness

Compared to similar compounds, 7-Bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1’-cyclopropane]hydrochloride is unique due to its spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C12H15BrClN

Molecular Weight

288.61 g/mol

IUPAC Name

7-bromospiro[1,2,3,4-tetrahydro-1-benzazepine-5,1'-cyclopropane];hydrochloride

InChI

InChI=1S/C12H14BrN.ClH/c13-9-2-3-11-10(8-9)12(5-6-12)4-1-7-14-11;/h2-3,8,14H,1,4-7H2;1H

InChI Key

IMJUFBGAUCTYAC-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2)C3=C(C=CC(=C3)Br)NC1.Cl

Origin of Product

United States

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